molecular formula C9H12FN2O7PS B125167 5-Fluoro-2-thio-2'-deoxyuridylate CAS No. 151134-50-8

5-Fluoro-2-thio-2'-deoxyuridylate

Cat. No.: B125167
CAS No.: 151134-50-8
M. Wt: 342.24 g/mol
InChI Key: PXPNVLJSFWJANJ-RRKCRQDMSA-N
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Description

5-Fluoro-2'-deoxyuridylate (FdUMP) is a cytotoxic metabolite of 5-fluorouracil (5-FU), a cornerstone chemotherapeutic agent. FdUMP exerts its antitumor effects by irreversibly inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis. TS catalyzes the conversion of 2'-deoxyuridylate (dUMP) to deoxythymidylate (dTMP), a rate-limiting step in thymidine production . FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to prolonged enzyme inhibition and thymineless death in rapidly dividing cells . Pharmacokinetically, FdUMP’s intracellular retention and hepatic extraction efficiency significantly influence its therapeutic index, as demonstrated in hepatic arterial infusion studies .

Properties

CAS No.

151134-50-8

Molecular Formula

C9H12FN2O7PS

Molecular Weight

342.24 g/mol

IUPAC Name

[(2R,3S,5R)-5-(5-fluoro-4-oxo-2-sulfanylidenepyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H12FN2O7PS/c10-4-2-12(9(21)11-8(4)14)7-1-5(13)6(19-7)3-18-20(15,16)17/h2,5-7,13H,1,3H2,(H,11,14,21)(H2,15,16,17)/t5-,6+,7+/m0/s1

InChI Key

PXPNVLJSFWJANJ-RRKCRQDMSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=S)F)COP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=S)F)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=S)F)COP(=O)(O)O)O

Other CAS No.

151134-50-8

Synonyms

2-thio-5-fluoro-dUMP
2-thio-FdUMP
5-fluoro-2-thio-2'-deoxyuridine 5'-monophosphate
5-fluoro-2-thio-2'-deoxyuridylate
5-fluoro-2-thio-dUMP

Origin of Product

United States

Comparison with Similar Compounds

Structural and Kinetic Comparisons

Table 1: Comparative Analysis of TS Inhibitors

Compound Target Binding Affinity ($K_d$) Metabolic Activation Clinical Use
FdUMP TS (ternary complex) 0.1–1.0 nM 5-FU → FdUMP Colorectal, hepatic tumors
5-FU TS, RNA N/A Requires anabolism Broad solid tumors
5-FUDR TS Similar to FdUMP Phosphorylation → FdUMP Hepatic metastases
Raltitrexed TS (direct) 1–10 nM None Colorectal cancer
Pemetrexed TS, DHFR, GARFT 1–100 nM Polyglutamation Lung cancer, mesothelioma
3'-FFdUMP TS ~1.4 nM Phosphorylation Preclinical studies

Key Findings :

  • FdUMP’s covalent ternary complex provides sustained TS inhibition, but efficacy depends on intracellular folate levels .
  • Raltitrexed and pemetrexed bypass metabolic activation hurdles, improving predictability but requiring dose adjustments for renal/hepatic function .

Pharmacokinetic and Pharmacodynamic Differences

Table 2: Pharmacokinetic Parameters

Compound Hepatic Extraction Ratio Systemic Clearance (L/min) Intracellular Retention Major Toxicities
FdUMP (via 5-FUDR) 0.69–0.92 0.81–2.3 Prolonged Mucositis, myelosuppression
5-FU 0.22–0.45 0.24–0.45 Moderate Cardiotoxicity, diarrhea
Raltitrexed Negligible 0.5–1.2 Low Hepatotoxicity, fatigue

Clinical Implications :

  • Hepatic arterial infusion of FdUMP derivatives maximizes local efficacy (94–99% extraction) while minimizing systemic exposure .
  • 5-FU’s lower hepatic extraction necessitates prolonged infusions to sustain therapeutic levels, increasing toxicity risk .

Resistance Mechanisms and Overcoming Strategies

  • TS Overexpression : Observed in WIDR and HT29 cells, where FdUMP-bound TS levels exceed baseline enzyme content, suggesting compensatory synthesis .
  • Altered Binding Kinetics : The Y33H TS mutation reduces FdUMP affinity at the second subunit ($K_d$ increase by 3-fold), conferring fluoropyrimidine resistance .
  • Combination Therapy : Leucovorin enhances FdUMP-TS complex stability by elevating methylenetetrahydrofolate, counteracting folate deficiency-driven resistance .

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